4-(4-Chloro-3-pyridyl)morpholine
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Overview
Description
4-(4-Chloro-3-pyridyl)morpholine is a chemical compound with the molecular formula C9H11ClN2O It is characterized by a morpholine ring attached to a pyridine ring, which is substituted with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chloro-3-pyridyl)morpholine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-pyridyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions may involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridylmorpholine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-Chloro-3-pyridyl)morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-pyridyl)morpholine involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinopyridine: Similar structure but lacks the chlorine substitution.
4-(3-Nitro-2-thiocyanatopyridin-4-yl)morpholine: Contains additional nitro and thiocyanate groups.
Uniqueness
4-(4-Chloro-3-pyridyl)morpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where chlorine substitution is beneficial .
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
4-(4-chloropyridin-3-yl)morpholine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
InChI Key |
TYKTYCHTNRKNPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
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